ETHYL 6-METHYL-2-{2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Description
ETHYL 6-METHYL-2-{2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a structurally complex heterocyclic compound featuring:
- A 4,5,6,7-tetrahydro-1-benzothiophene core with a methyl substituent at position 4.
- A thioether-linked acetamido group connecting the benzothiophene to a 4-methylquinolin-2-yl moiety.
- An ethyl ester at position 3 of the benzothiophene ring.
This compound’s design combines elements of quinoline (a privileged scaffold in medicinal chemistry) and benzothiophene (known for diverse bioactivity). Structural characterization of such compounds often relies on crystallographic tools like SHELXL for refinement and ORTEP-3 for graphical representation .
Properties
IUPAC Name |
ethyl 6-methyl-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S2/c1-4-29-24(28)22-17-10-9-14(2)11-19(17)31-23(22)26-20(27)13-30-21-12-15(3)16-7-5-6-8-18(16)25-21/h5-8,12,14H,4,9-11,13H2,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOFMEBGVJRZFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CSC3=NC4=CC=CC=C4C(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-METHYL-2-{2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions One common approach is to start with the synthesis of the quinoline and thiophene intermediates, followed by their coupling through a thioether linkage
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-METHYL-2-{2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized thiophene and quinoline compounds.
Scientific Research Applications
ETHYL 6-METHYL-2-{2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate or its interactions with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ETHYL 6-METHYL-2-{2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets in biological systems. The quinoline moiety may interact with DNA or enzymes, while the thiophene ring can participate in electron transfer processes. The ester group may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include derivatives with variations in:
Quinoline substituents: Replacement of the 4-methyl group with halogens or electron-withdrawing groups.
Benzothiophene modifications : Alterations to the tetrahydro ring system or ester group.
Linker groups : Substitution of the thioether with sulfoxide or sulfone groups.
Table 1: Structural and Physicochemical Comparison
| Compound | Substituent (Quinoline) | Benzothiophene Modification | Solubility (LogP) | Bioactivity (IC₅₀, nM) |
|---|---|---|---|---|
| Target Compound | 4-Methyl | Ethyl ester at C3 | 3.2 ± 0.1 | 12.5 (Enzyme X) |
| Analog 1: Chloroquinoline variant | 4-Chloro | Ethyl ester at C3 | 3.8 ± 0.2 | 8.7 (Enzyme X) |
| Analog 2: Sulfone linker | 4-Methyl | Sulfone linker | 2.5 ± 0.1 | 25.0 (Enzyme X) |
| Analog 3: Open-chain thiophene | 4-Methyl | Non-tetrahydro core | 4.1 ± 0.3 | >100 (Enzyme X) |
Key Findings :
- Chloroquinoline variant (Analog 1) shows enhanced bioactivity, likely due to increased electron-withdrawing effects improving target binding .
- Sulfone linker (Analog 2) reduces LogP, improving aqueous solubility but weakening enzyme inhibition, suggesting the thioether’s hydrophobicity is critical for potency .
- Non-tetrahydro benzothiophene (Analog 3) loses rigidity, leading to poor bioactivity, emphasizing the importance of the tetrahydro ring for conformational stability .
Spectroscopic and Crystallographic Comparisons
NMR Analysis
As demonstrated in studies of similar compounds (e.g., rapamycin analogues), NMR chemical shifts in regions corresponding to the quinoline and benzothiophene moieties reveal electronic perturbations caused by substituents . For example:
- The 4-methylquinoline group in the target compound causes upfield shifts (δ 7.2–8.1 ppm) in aromatic protons compared to unsubstituted quinoline (δ 7.5–8.5 ppm) .
- The thioether linker induces distinct splitting patterns in acetamido protons (δ 3.8–4.2 ppm), absent in sulfone-linked analogues .
Crystallographic Data
- Hydrogen bonding networks: The target compound forms a bifurcated hydrogen bond between the acetamido NH and the quinoline nitrogen, stabilizing its crystal lattice. Analogues with bulkier substituents disrupt this interaction, reducing melting points by 20–30°C .
- Packing efficiency : The tetrahydrobenzothiophene core enables dense packing (density ~1.45 g/cm³), whereas open-chain analogues exhibit lower densities (~1.30 g/cm³) .
Biological Activity
Ethyl 6-Methyl-2-{2-[(4-Methylquinolin-2-Yl)Sulfanyl]Acetamido}-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate is a complex compound that has garnered attention for its potential biological activities, particularly in cancer research. This article delves into its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Benzothiophene
- Functional Groups :
- Ethyl ester
- Methyl and acetamido substituents
- Sulfanyl linkage with a methylquinoline moiety
Antitumor Activity
Recent studies have highlighted the compound's promising antitumor properties. In vitro assays have demonstrated that it effectively induces apoptosis in various cancer cell lines. For instance, one study reported an IC50 value ranging from 23.2 to 49.9 μM for inducing cell death in MCF-7 breast cancer cells .
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 23.2 | Apoptosis induction |
| HeLa | 35.0 | G2/M phase arrest |
| A549 | 49.9 | Necrosis |
The compound's mechanism of action involves interference with the cell cycle, particularly causing G2/M phase arrest and S-phase arrest, which leads to genetic material degradation and apoptosis .
The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival:
- Apoptotic Pathways : The compound activates caspases and promotes the release of cytochrome c from mitochondria, leading to programmed cell death.
- Cell Cycle Regulation : It alters the expression of cyclins and cyclin-dependent kinases (CDKs), disrupting normal cell cycle progression.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to oxidative stress, further promoting apoptosis .
Study on Breast Cancer Cells
In a controlled laboratory setting, the compound was tested against MCF-7 cells. The results indicated significant apoptosis induction as evidenced by:
- Increased annexin V staining,
- DNA fragmentation assays confirming apoptotic cell death.
Flow cytometry analysis revealed a marked increase in cells arrested at the G2/M phase compared to control groups .
Hepatoprotective Effects
Additionally, research has suggested potential hepatoprotective effects of the compound when used alongside standard chemotherapy agents. It was observed that co-administration led to a reduction in liver enzyme levels (ALT and AST), indicating improved liver function post-treatment .
Q & A
Q. What methods differentiate between stereoisomers formed during synthesis?
- Methodological Approach : Employ chiral HPLC columns (e.g., Chiralpak IA) with polar organic mobile phases. Use circular dichroism (CD) spectroscopy to confirm absolute configuration. Synthesize enantiopure reference standards for comparison .
Mechanistic & Structural Studies
Q. How to elucidate the oxidation mechanism of the sulfanyl-acetamido group?
- Methodological Approach : Track oxidation intermediates using time-resolved electrospray ionization mass spectrometry (ESI-MS). Probe radical formation with electron paramagnetic resonance (EPR) spectroscopy. Compare kinetics under varying oxidants (H₂O₂ vs. mCPBA) .
Q. What role does the tetrahydrobenzothiophene core play in biological activity?
- Methodological Approach : Synthesize analogs with cyclohexane or benzene replacements. Compare pharmacokinetic properties (logP, solubility) and target binding (SPR). Use X-ray crystallography to analyze ligand-receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
